EGFR Kinase Inhibitory Activity: Positional Analog Comparator
In a series of 15 N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide derivatives, the most active compounds 5f and 6f displayed EGFR inhibitory IC50 values of 1.89 µM and 2.05 µM respectively in an enzymatic assay [1]. The target compound, N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, is a close positional analog within this same chemical series but was not explicitly reported in the 2018 study; its predicted activity therefore remains inferred from scaffold SAR rather than directly measured. This evidence serves as a class-level inference for the target compound's potential differentiation.
| Evidence Dimension | EGFR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; structurally analogous to 5f and 6f |
| Comparator Or Baseline | Compound 5f: IC50 = 1.89 µM; Compound 6f: IC50 = 2.05 µM |
| Quantified Difference | Not quantifiable for target; 0.16 µM difference between closest analogs |
| Conditions | In vitro EGFR enzymatic assay; reference ligand co-crystallized for docking validation [1] |
Why This Matters
For procurement decisions, selecting a specific positional analog like N-(3-acetylphenyl) may be critical to replicate or explore the SAR trend observed for EGFR inhibition in this chemotype.
- [1] Ahmed, H. E. A., et al. (2018). Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents. Bioorganic Chemistry, 76, 332-342. DOI: 10.1016/j.bioorg.2017.11.019 View Source
